4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline)
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Overview
Description
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) is an organic compound characterized by its unique structure, which includes a buta-1,3-diene core linked to two N,N-dibutylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) typically involves the coupling of N,N-dibutylaniline with a buta-1,3-diene derivative. One common method is the palladium-catalyzed cross-coupling reaction, which can be carried out under mild conditions. The reaction generally requires a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) exerts its effects involves interactions with various molecular targets. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions influence its behavior in different environments and applications .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
- 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline
- 4,4’-(1,3-butadiyne-1,4-diyl)bis(N,N-diphenylaniline)
Uniqueness
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dibutylaniline) is unique due to its specific structural features, which confer distinct electronic properties. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
647376-77-0 |
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Molecular Formula |
C32H48N2 |
Molecular Weight |
460.7 g/mol |
IUPAC Name |
N,N-dibutyl-4-[4-[4-(dibutylamino)phenyl]buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C32H48N2/c1-5-9-25-33(26-10-6-2)31-21-17-29(18-22-31)15-13-14-16-30-19-23-32(24-20-30)34(27-11-7-3)28-12-8-4/h13-24H,5-12,25-28H2,1-4H3 |
InChI Key |
MZUMXPRMSYHXDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(CCCC)CCCC |
Origin of Product |
United States |
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